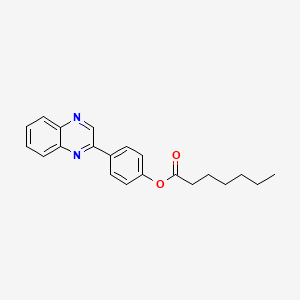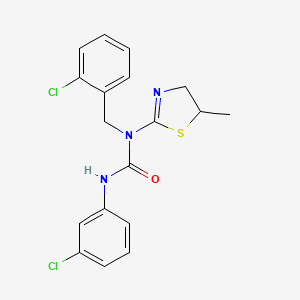![molecular formula C26H22BrN3O5S2 B11537728 N-(2-Benzenesulfonamidophenyl)-2-[N-(4-bromophenyl)benzenesulfonamido]acetamide](/img/structure/B11537728.png)
N-(2-Benzenesulfonamidophenyl)-2-[N-(4-bromophenyl)benzenesulfonamido]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Benzenesulfonamidophenyl)-2-[N-(4-bromophenyl)benzenesulfonamido]acetamide is a complex organic compound characterized by the presence of sulfonamide groups and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzenesulfonamidophenyl)-2-[N-(4-bromophenyl)benzenesulfonamido]acetamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of Intermediate Sulfonamides
Step 1: React 2-aminobenzenesulfonamide with an appropriate acylating agent to form N-(2-benzenesulfonamidophenyl)acetamide.
Step 2: React 4-bromoaniline with benzenesulfonyl chloride to form N-(4-bromophenyl)benzenesulfonamide.
-
Coupling Reaction
Step 3: Couple the intermediate sulfonamides using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide groups, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under conditions such as heating or the presence of a base.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, N-(2-Benzenesulfonamidophenyl)-2-[N-(4-bromophenyl)benzenesulfonamido]acetamide may be studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Medicine
Medically, compounds with sulfonamide groups are known for their antibacterial properties. This compound could be investigated for its potential as a pharmaceutical agent, particularly in the development of new antibiotics or anti-inflammatory drugs.
Industry
Industrially, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-Benzenesulfonamidophenyl)-2-[N-(4-bromophenyl)benzenesulfonamido]acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The sulfonamide groups could interact with amino acid residues in the enzyme’s active site, while the bromine atom might participate in halogen bonding.
Comparison with Similar Compounds
Similar Compounds
N-(2-Benzenesulfonamidophenyl)acetamide: Lacks the bromine atom and the second sulfonamide group.
N-(4-Bromophenyl)benzenesulfonamide: Contains the bromine atom but lacks the acetamide linkage.
Uniqueness
N-(2-Benzenesulfonamidophenyl)-2-[N-(4-bromophenyl)benzenesulfonamido]acetamide is unique due to the presence of both sulfonamide groups and the bromine atom, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
Molecular Formula |
C26H22BrN3O5S2 |
|---|---|
Molecular Weight |
600.5 g/mol |
IUPAC Name |
N-[2-(benzenesulfonamido)phenyl]-2-[N-(benzenesulfonyl)-4-bromoanilino]acetamide |
InChI |
InChI=1S/C26H22BrN3O5S2/c27-20-15-17-21(18-16-20)30(37(34,35)23-11-5-2-6-12-23)19-26(31)28-24-13-7-8-14-25(24)29-36(32,33)22-9-3-1-4-10-22/h1-18,29H,19H2,(H,28,31) |
InChI Key |
AGSXHYQJRLGBIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2NC(=O)CN(C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(2E,5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B11537648.png)


![N-Phenyl-N-({N'-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11537662.png)
![2-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B11537663.png)
![(E)-N-[2-(2-Methylphenyl)-1,3-benzoxazol-5-yl]-1-(3-nitrophenyl)methanimine](/img/structure/B11537673.png)
![N-(2,3-dimethylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide](/img/structure/B11537681.png)
![Ethyl 2-{[(4-fluorophenyl)sulfonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11537684.png)

![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methylbenzohydrazide](/img/structure/B11537698.png)
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11537705.png)
![N-{4-[(1E)-1-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)ethyl]phenyl}acetamide](/img/structure/B11537715.png)
![N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide](/img/structure/B11537730.png)
![(4E)-5-methyl-4-{[(4-methyl-2-nitrophenyl)amino]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11537737.png)
